molecular formula C8H13NO2 B2412986 Methyl 2-aminobicyclo[3.1.0]hexane-1-carboxylate CAS No. 1779840-83-3

Methyl 2-aminobicyclo[3.1.0]hexane-1-carboxylate

Cat. No.: B2412986
CAS No.: 1779840-83-3
M. Wt: 155.197
InChI Key: JCMAIAVOHAHSGG-UHFFFAOYSA-N
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Description

Methyl 2-aminobicyclo[3.1.0]hexane-1-carboxylate: is a bicyclic compound with a unique structure that includes a bicyclo[310]hexane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-aminobicyclo[3.1.0]hexane-1-carboxylate typically involves the cyclopropanation of suitable precursors. One common method is the intramolecular cyclopropanation of alpha-diazoacetates using transition metal catalysts such as ruthenium (II). This method involves multiple steps, starting from the reaction of bromoacetyl bromide with 3-methyl-2-butenol to form bromoacetate, followed by the formation of alpha-diazoacetate and subsequent cyclopropanation .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthetic routes used in laboratory settings can potentially be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-aminobicyclo[3.1.0]hexane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into different amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the bicyclic ring system.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are employed under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce various amines or alcohols.

Scientific Research Applications

Methyl 2-aminobicyclo[3.1.0]hexane-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-aminobicyclo[3.1.0]hexane-1-carboxylate is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways, depending on its functional groups and overall structure. Further research is needed to elucidate the precise mechanisms involved.

Comparison with Similar Compounds

Uniqueness: Methyl 2-aminobicyclo[3.1.0]hexane-1-carboxylate is unique due to its specific bicyclic structure and the presence of both an amino group and a carboxylate ester. This combination of features makes it a versatile compound for various chemical and biological applications.

Properties

IUPAC Name

methyl 2-aminobicyclo[3.1.0]hexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c1-11-7(10)8-4-5(8)2-3-6(8)9/h5-6H,2-4,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCMAIAVOHAHSGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CC1CCC2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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